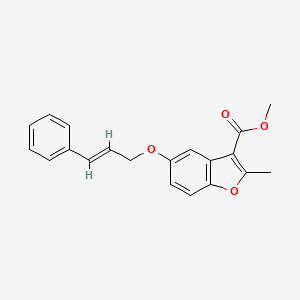

Methyl 5-(cinnamyloxy)-2-methylbenzofuran-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

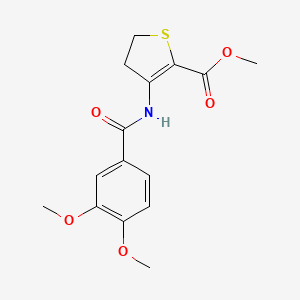

“Methyl 5-(cinnamyloxy)-2-methylbenzofuran-3-carboxylate” likely belongs to the class of organic compounds known as benzofurans, which are compounds containing a benzene ring fused to a furan. A furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The “cinnamyloxy” and “carboxylate” groups suggest the presence of an ester linkage in the molecule .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the benzofuran ring, followed by the introduction of the cinnamyloxy and carboxylate groups. This could potentially be achieved through a variety of organic synthesis techniques, such as condensation reactions or palladium-catalyzed cross-coupling reactions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the benzofuran core, with the cinnamyloxy and carboxylate groups attached at the 5 and 3 positions, respectively. The presence of these functional groups would likely confer certain chemical properties to the compound, such as polarity and potential for hydrogen bonding .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the benzofuran ring and the cinnamyloxy and carboxylate groups. The benzofuran ring is aromatic and therefore relatively stable, but it can undergo electrophilic aromatic substitution reactions under certain conditions . The ester group could potentially undergo hydrolysis, transesterification, or other reactions typical of esters .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzofuran ring would likely make the compound relatively stable and resistant to oxidation. The ester group could confer some degree of polarity to the compound, potentially making it soluble in polar solvents .Scientific Research Applications

- Application : Methyl 2-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate has been investigated for its cytotoxic effects against cancer cells. Researchers explore its ability to inhibit tumor growth, induce apoptosis, and interfere with cancer cell signaling pathways .

- Application : Methyl 5-(cinnamyloxy)-2-methylbenzofuran-3-carboxylate may exhibit anti-inflammatory effects. Researchers evaluate its potential for managing pain and inflammation in vitro and in vivo .

- Application : Researchers investigate novel synthetic methods for constructing benzofuran-based compounds. The synthesis of methyl 5-(cinnamyloxy)-2-methylbenzofuran-3-carboxylate contributes to this field .

- Application : The compound may have antibacterial or antifungal effects. Studies explore its potential as a therapeutic agent against microbial infections .

- Application : Researchers investigate how methyl 5-(cinnamyloxy)-2-methylbenzofuran-3-carboxylate affects cellular processes, including signal transduction pathways. Understanding its impact on cell behavior is essential for drug development .

- Application : Scientists analyze the structure of methyl 5-(cinnamyloxy)-2-methylbenzofuran-3-carboxylate and its derivatives to identify key functional groups affecting biological activity. This knowledge informs future drug design efforts .

Anticancer Properties

Anti-Inflammatory and Analgesic Activities

Heterocyclic Chemistry and Synthesis

Biological Activity Against Microbes

Cell Biology and Signal Transduction

Evaluation of Structure-Activity Relationships (SAR)

properties

IUPAC Name |

methyl 2-methyl-5-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O4/c1-14-19(20(21)22-2)17-13-16(10-11-18(17)24-14)23-12-6-9-15-7-4-3-5-8-15/h3-11,13H,12H2,1-2H3/b9-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUCDYLNYBASFLD-RMKNXTFCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)OCC=CC3=CC=CC=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=C(O1)C=CC(=C2)OC/C=C/C3=CC=CC=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl benzofuran-2-carboxylate](/img/structure/B2833383.png)

![8-bromo-3-(4-chlorophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2833386.png)

![[1,2]Thiazolo[4,5-b]pyridine-3-carbonitrile](/img/structure/B2833387.png)

![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2833392.png)

![2-Methyl-7-(methylsulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2833394.png)

![N-(2,5-dichlorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2833403.png)

![N-(4-ethoxyphenyl)-2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2833404.png)